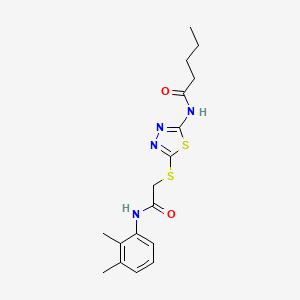

![molecular formula C12H15NO2S2 B2813932 N-(1-(苯并[b]噻吩-3-基)丙基)甲磺酰胺 CAS No. 2034298-37-6](/img/structure/B2813932.png)

N-(1-(苯并[b]噻吩-3-基)丙基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

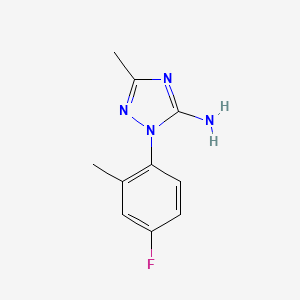

“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)methanesulfonamide” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene is a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)methanesulfonamide” is likely to be similar to other thiophene derivatives. Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and depend on the specific compound and conditions. For instance, thiophene derivatives can undergo reactions such as oxidation, reduction, halogenation, and many others .科学研究应用

分子结构和性质

N-(1-(苯并[b]噻吩-3-基)丙烷-2-基)甲磺酰胺及其衍生物表现出有趣的分子性质。双(苯并[b]噻吩-2-基)甲烷衍生物的晶体结构揭示了这些分子及其类似物的构象见解。结构分析显示晶体堆积和相互作用模式的相似性,例如苯并[b]噻吩-2-基单元之间的 S...π 接触和面间角。这种理解对于设计具有特定结构要求的分子以用于科学应用至关重要 (Katzsch、Gruber 和 Weber,2016)。

合成方法和衍生物

该化合物的结构促进了各种化学反应和衍生物的合成。例如,苯并[b]噻吩-3-基乙腈或 3-(苯磺酰甲基)苯并[b]噻吩与硝基苯衍生物反应形成苯并噻吩并[2,3-b]喹啉,展示了核心结构在合成复杂杂环化合物中的多功能性 (Nowacki 和 Wojciechowski,2017)。此外,将羟基苯并[b]噻吩衍生物作为苯并噻吩并吡喃酮合成的关键中间体进行一锅合成,突出了 N-(1-(苯并[b]噻吩-3-基)丙烷-2-基)甲磺酰胺在生成药理学上重要化合物中的潜力 (Pradhan 和 De,2005)。

生物和药物应用

N-(1-(苯并[b]噻吩-3-基)丙烷-2-基)甲磺酰胺的结构特征和衍生物表明潜在的生物和药物应用。例如,新型苯并[b]噻吩-2-基-3-(4-芳基哌嗪-1-基)-丙烷-1-酮衍生物的合成及其对 5-HT1A 血清素受体的评价强调了该化合物与开发新疗法相关。苯并[b]噻吩环及其取代基对结合亲和力的影响突出了该化合物结构在药物化学中的重要性 (Pessoa-Mahana 等人,2012)。此外,含羟基苯并[b]噻吩类似物对癌细胞的抗增殖活性及其在联合治疗中增强药物生物利用度的潜力表明在癌症治疗中具有有前途的应用 (Haridevamuthu 等人,2023)。

未来方向

作用机制

Target of Action

The primary target of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]methanesulfonamide is the 5-HT1A serotonin receptor . This receptor is a subtype of the serotonin receptor, which is a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems .

Mode of Action

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]methanesulfonamide interacts with its target, the 5-HT1A serotonin receptor, by binding to it . The compound’s affinity towards the receptor was studied, and it was found that certain analogues of the compound displayed micromolar affinity . Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .

Biochemical Pathways

The interaction of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]methanesulfonamide with the 5-HT1A serotonin receptor affects the serotonin system . Serotonin is an important neurotransmitter that plays a role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . It has also been implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .

Result of Action

The result of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]methanesulfonamide’s action is its influence on the serotonin system via the 5-HT1A serotonin receptor . By interacting with this receptor, the compound can potentially affect various physiological functions regulated by serotonin .

属性

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S2/c1-9(13-17(2,14)15)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,13H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWXGOCOLBLTRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

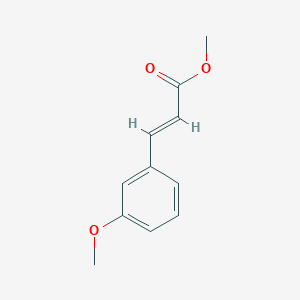

![2-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2813853.png)

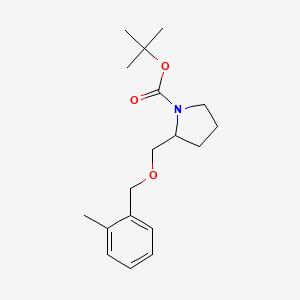

![N-butyl-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2813854.png)

![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2813857.png)

![1-allyl-2-amino-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2813861.png)

![rac-(5S,8aS)-5-Benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazine-8a-carbonitrile](/img/structure/B2813869.png)

![(2-Methylsulfonylpyrimidin-4-yl)-(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2813870.png)

![7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol](/img/structure/B2813872.png)